5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring fused with a phenyl group and a pyrazinylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can modify the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade. The binding involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with similar biological activities.
5-Phenyl-1,3,4-oxadiazole: Known for its antibacterial and antifungal properties.
5-Phenyl-1H-tetrazole: Used as a bioisostere for carboxylic acids in drug design.
Uniqueness: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is unique due to its dual functionality, combining the properties of both pyrazole and pyrazine rings. This dual functionality enhances its binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
121306-65-8 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C14H12N4O/c19-14(12-10-15-8-9-16-12)18-13(6-7-17-18)11-4-2-1-3-5-11/h1-5,7-10,13H,6H2 |
InChI Key |
UPNHLOHDNOXWGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.